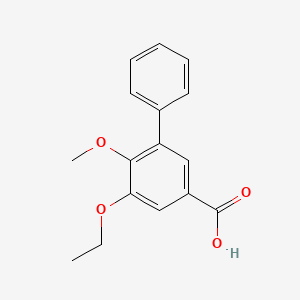

3-Ethoxy-4-methoxy-5-phenylbenzoic acid

Description

3-Ethoxy-4-methoxy-5-phenylbenzoic acid is a substituted benzoic acid derivative characterized by ethoxy (–OCH₂CH₃), methoxy (–OCH₃), and phenyl (–C₆H₅) groups at the 3-, 4-, and 5-positions of the benzene ring, respectively. This compound is structurally significant due to its combination of electron-donating alkoxy groups and a hydrophobic phenyl substituent, which influence its physicochemical properties and reactivity. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name |

3-ethoxy-4-methoxy-5-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-3-20-14-10-12(16(17)18)9-13(15(14)19-2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWAWYPIXGAQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OC)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methoxy-5-phenylbenzoic acid typically involves the esterification of 3-hydroxy-4-methoxy-5-phenylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methoxy-5-phenylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Ethoxy-4-methoxy-5-phenylbenzoic acid is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxy-5-phenylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The replacement of ethoxy with methyl (as in 3-methoxy-4-methyl-5-phenoxybenzoic acid) reduces steric bulk but decreases hydrophobicity . Bromine substitution in 3-(benzyloxy)-5-bromo-4-ethoxybenzoic acid introduces electrophilic reactivity, enabling cross-coupling reactions .

Solubility and Stability:

- This compound : Predicted low water solubility due to hydrophobic phenyl and alkoxy groups. Stability under acidic conditions is likely compromised by ester hydrolysis susceptibility.

- 3-Methoxy-4-methyl-5-phenoxybenzoic acid: Improved solubility in polar aprotic solvents (e.g., DMF) due to the smaller methyl group .

- 3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid : Benzyloxy groups enhance lipid solubility, favoring membrane permeability in drug design .

Biological Activity

3-Ethoxy-4-methoxy-5-phenylbenzoic acid (CAS No. 926200-81-9) is an organic compound that has garnered attention in various fields of research, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound is characterized by its molecular formula and a molecular weight of 272.3 g/mol. The synthesis typically involves the esterification of 3-hydroxy-4-methoxy-5-phenylbenzoic acid with ethanol under reflux conditions, utilizing an acid catalyst to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is known to inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Protein-Ligand Interactions : It has been utilized in studies exploring interactions between proteins and ligands, which are crucial for understanding cellular mechanisms.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Anticancer Properties : There is ongoing research into its efficacy against various cancer cell lines, with some studies indicating that it may induce apoptosis in cancer cells.

- Antimicrobial Activity : Some investigations have reported antimicrobial effects, although specific pathogens and mechanisms require further elucidation.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference Source |

|---|---|---|

| Anti-inflammatory | Reduced inflammation markers | |

| Anticancer | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines. The compound was found to significantly reduce cell viability at concentrations above 10 µM, suggesting a dose-dependent anticancer effect. Mechanistic studies indicated that the compound activates caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory models, the compound was administered to mice with induced paw edema. Results showed a significant reduction in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.